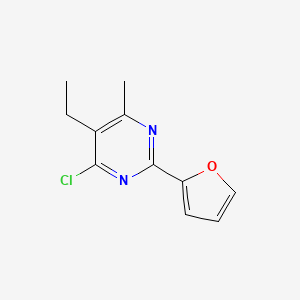![molecular formula C7H10ClNO2 B1488402 [4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride CAS No. 53654-42-5](/img/structure/B1488402.png)
[4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride
Übersicht
Beschreibung
“[4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride” is a chemical compound with the CAS Number: 53654-42-5 . It has a molecular weight of 175.61 . This compound is solid in physical form and is stored in a refrigerator .
Molecular Structure Analysis
The IUPAC name of this compound is pyridine-3,4-diyldimethanol hydrochloride . The InChI code is 1S/C7H9NO2.ClH/c9-4-6-1-2-8-3-7 (6)5-10;/h1-3,9-10H,4-5H2;1H . The InChI key is KRZRQRQGRZBMDP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is stored in a refrigerator to maintain its stability .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediates
[4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride: is often used as an intermediate in organic synthesis. Its structure allows for the introduction of a pyridine moiety into larger molecules, which can be crucial for the development of pharmaceuticals and agrochemicals. The hydroxymethyl group provides a reactive site for further chemical modifications, making it a versatile building block in synthetic chemistry .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a precursor for the synthesis of various drugs. Its derivatives are explored for their potential therapeutic effects. For example, modifications of this compound can lead to the development of molecules with potential activity against a range of diseases, including neurological disorders and cancer .
Material Science
The pyridine ring present in [4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride is a beneficial component in materials science. It can be incorporated into polymers to enhance their electrical conductivity, making them suitable for use in electronic devices. Additionally, it can be used to create novel materials with specific optical properties .
Catalysis
This compound can also play a role in catalysis. The pyridine ring can act as a ligand, binding to metals and forming complexes that are used as catalysts in various chemical reactions. These catalysts can increase the efficiency of reactions, reduce energy consumption, and improve selectivity towards desired products .
Biochemistry Research
In biochemistry, [4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride may be used to study enzyme interactions with pyridine-containing substrates. It can help in understanding the role of pyridine derivatives in biological systems and the development of enzyme inhibitors or activators .
Nutraceuticals
Derivatives of this compound have been studied for their role as nutraceuticals. They can contribute to the development of dietary supplements that support health and wellness. The compound’s structural similarity to vitamin B6 derivatives suggests potential applications in nutritional science .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent in chromatographic methods or spectroscopic analysis. It can help in the quantification and identification of pyridine derivatives in complex mixtures .
Environmental Science
Lastly, in environmental science, researchers can utilize this compound to study the degradation of pyridine derivatives in the environment. Understanding its breakdown pathways can inform the development of strategies to mitigate the impact of these compounds on ecosystems .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
[3-(hydroxymethyl)pyridin-4-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c9-4-6-1-2-8-3-7(6)5-10;/h1-3,9-10H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZRQRQGRZBMDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CO)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl[(piperidin-4-yl)methyl]amine](/img/structure/B1488321.png)
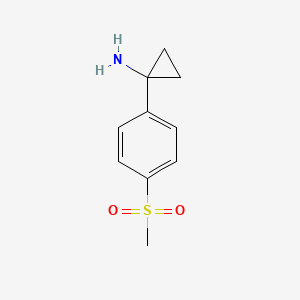

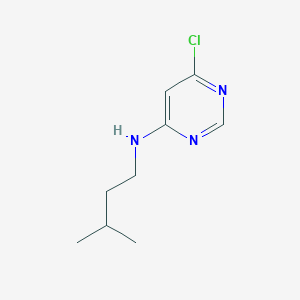

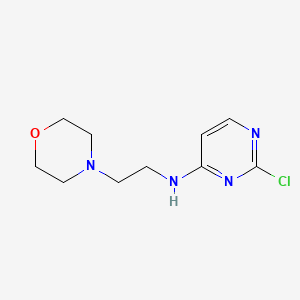
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1488329.png)
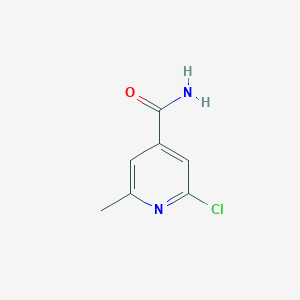
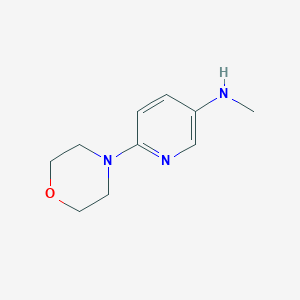
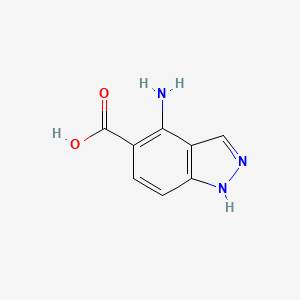
![(Hexan-2-yl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1488336.png)
